N'-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a piperidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with piperidin-1-yl acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
- **N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, enhances its potential for biological activity and therapeutic applications.
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H27N3O3/c1-27-21-14-19(10-11-20(21)28-17-18-8-4-2-5-9-18)15-23-24-22(26)16-25-12-6-3-7-13-25/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H,24,26)/b23-15+ |
InChI Key |
QZNILJDUISLOGH-HZHRSRAPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCC2)OCC3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCCC2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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